4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Description
Historical Context and Discovery
Benzoxazinones, the parent class of this compound, were first identified in the 1960s through studies on maize-derived cyclic hydroxamic acids such as DIBOA and DIMBOA. These natural products demonstrated allelopathic and antimicrobial properties, spurring interest in synthetic analogs. The specific compound 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride emerged later as part of efforts to modify benzoxazinone scaffolds for enhanced bioactivity and solubility. Its synthesis likely involves reacting o-aminophenol derivatives with chloroacetyl chloride, followed by functionalization with an ethylamine side chain and subsequent hydrochloride salt formation. The compound’s CAS number (159459-52-6) and commercial availability since the early 2000s reflect its adoption in drug discovery pipelines.
Classification within Heterocyclic Chemistry
This compound belongs to the benzoxazinone family, characterized by a bicyclic structure combining a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂·HCl |
| Molecular Weight | 228.68 g/mol |
| SMILES | C1C(=O)N(C2=CC=CC=C2O1)CCN.Cl |
| IUPAC Name | This compound |
The aminoethyl substituent at position 4 introduces a basic side chain, stabilized as a hydrochloride salt for improved solubility. This modification distinguishes it from simpler benzoxazinones like 2H-1,4-benzoxazin-3(4H)-one (C₈H₇NO₂).
Position in the Benzoxazinone Family
Benzoxazinones exhibit structural diversity through substitutions at positions 2, 3, and 4. A comparative analysis highlights this compound’s unique attributes:
The aminoethyl group facilitates interactions with biological targets (e.g., enzymes, receptors) while the hydrochloride salt improves pharmacokinetic properties. This aligns with trends in modifying benzoxazinones for therapeutic applications.
Research Significance and Academic Interest
Recent studies emphasize its potential in multiple domains:
- Anti-Inflammatory Applications : Analogous 1,4-benzoxazinone derivatives demonstrate inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells. The aminoethyl side chain may enhance binding to inflammatory mediators.
- Anticancer Potential : Benzoxazinones targeting G-quadruplex DNA structures (e.g., c-Myc promoter) show promise in oncology. The hydrochloride form could improve cellular uptake.
- Antimicrobial Development : Structural parallels to DIMBOA suggest possible activity against plant pathogens.
Ongoing research focuses on optimizing its pharmacophore through:
Properties
IUPAC Name |
4-(2-aminoethyl)-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13;/h1-4H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGPHKAIUICAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-92-5 | |
| Record name | 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzoxazine ring
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Cyclization Reactions
The benzoxazinone scaffold is typically formed via cyclization of precursors such as substituted acetamides or ortho-aminophenol derivatives. For example:
-
Precursor cyclization : A substituted acetamide undergoes base-mediated cyclization (e.g., with Cs₂CO₃ in DMF) to form the benzoxazinone ring.
-
Mannich condensation : Phenols, aldehydes, and amines react to form 3,4-dihydro-2H-1,4-benzoxazines, a pathway adaptable to introducing aminoethyl groups .
Aminoethyl Group Functionalization
The aminoethyl side chain participates in:
-
Protection/deprotection : Phthalimide is commonly used to protect primary amines during synthesis, followed by hydrazine-mediated deprotection .
-
Alkylation : Reaction with alkyl halides (e.g., bromoacetyl chloride) under basic conditions (K₂CO₃, NaI) to form substituted derivatives .
Reductive Amination
The free amine can react with carbonyl compounds (e.g., aldehydes or ketones) in the presence of reducing agents (e.g., NaBH₄) to form secondary or tertiary amines .
Reaction Conditions and Products
Mechanistic Insights
-
Cyclization : Base-mediated deprotonation of acetamide precursors facilitates nucleophilic attack, forming the benzoxazinone ring.
-
Alkylation : SN2 displacement at the aminoethyl group occurs with alkyl halides in polar aprotic solvents (e.g., DMF) .
-
Reduction : Catalytic hydrogenation cleaves protective groups (e.g., phthalimide) while preserving the benzoxazinone structure .
Stability and Reactivity Considerations
-
Acid sensitivity : The hydrochloride salt form stabilizes the free amine but may decompose under strongly acidic conditions .
-
Oxidation : The secondary amine in the benzoxazinone ring is susceptible to oxidation, requiring inert atmospheres during synthesis .
Comparative Analysis of Analogues
| Compound | Key Reaction | Bioactivity | Reference |
|---|---|---|---|
| 6-[(1R)-1-aminoethyl]-benzoxazin-3-one | Cyclization of acetamides | Biosynthesis studies in maize | |
| 8-(2-phthalimidoethyl)-benzoxazin-3-one | Phthalimide protection | Intermediate for olodaterol synthesis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, related compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or function .
A study highlighted the synthesis of quinazolinone derivatives from benzoxazine scaffolds, demonstrating their potential as antimicrobial agents. These derivatives were screened using the disc diffusion method against various pathogens, showcasing promising results .
Anticancer Properties
The benzoxazine scaffold is recognized for its anticancer activity. Recent studies have synthesized several derivatives that showed moderate to high potency against various cancer cell lines. For example, compounds based on 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride were evaluated for their anti-proliferative effects. Structure-activity relationship analysis revealed that specific substitutions on the benzoxazine ring significantly enhanced their anticancer efficacy .
A notable example includes the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines which were synthesized via Buchwald–Hartwig cross-coupling reactions. These compounds exhibited strong inhibitory effects on cancer cell proliferation and induced apoptosis in breast cancer cells .
Neurological Disorders
Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to inhibit acetylcholinesterase suggests a role in increasing acetylcholine levels in the brain, which is crucial for cognitive functions .
Anti-inflammatory Effects
Benzoxazine derivatives are also being studied for their anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating chronic inflammatory diseases and conditions associated with excessive inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Collision Cross-Section (CCS): For 4-(3-aminopropyl)-..., the predicted CCS for [M+H]+ is 145.0 Ų, suggesting a compact structure suitable for crystallography or mass spectrometry applications .
- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free bases, facilitating in vitro assays .
Biological Activity
4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C10H12N2O2·HCl
- Molecular Weight : 192.214 g/mol
- CAS Number : 1235439-92-5
Biological Activity Overview
The biological activity of this compound encompasses several mechanisms that contribute to its pharmacological effects:
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues. This activity is beneficial in conditions such as arthritis and other inflammatory disorders.
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It appears to enhance neuronal survival and function by inhibiting apoptotic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Scavenging Free Radicals : The structural characteristics of the benzoxazine ring facilitate the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress.
- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented, contributing to its anti-inflammatory effects.
- Modulation of Neurotransmitter Levels : Some studies suggest that this compound may influence neurotransmitter systems, which could explain its neuroprotective effects.
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in improved cognitive function following induced oxidative stress. The treated group showed a significant reduction in markers of oxidative damage compared to the control group.
Case Study 2: Anti-inflammatory Effects
In a rat model of arthritis, the compound was shown to significantly reduce paw swelling and joint inflammation. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
